diethyl 5-oxopentylphosphonate
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Overview
Description
Diethyl 5-oxopentylphosphonate is a chemical compound with the molecular formula C9H19O4P and a molar mass of 222.22 g/mol. It is a phosphonate ester, which is a class of organophosphorus compounds containing a diester derivative of phosphonic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-oxopentylphosphonate can be achieved through various methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the use of palladium-catalyzed cross-coupling reactions under microwave irradiation, which allows for the quantitative formation of phosphonate diesters . Additionally, chemoselective activation with triflic anhydride enables the modular preparation of phosphonylated derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-oxopentylphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphine oxides. Substitution reactions can result in various phosphonate derivatives.
Scientific Research Applications
Diethyl 5-oxopentylphosphonate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including nucleotides and amino acids.
Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways involving phosphonates.
Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 5-oxopentylphosphonate involves its interaction with specific molecular targets and pathways. For example, related compounds such as diethyl phosphonate have been shown to inhibit enzymes like cholinesterase and diacylglycerol acyltransferase . The phosphonate group can mimic phosphate esters, allowing it to interfere with enzymatic processes that involve phosphorylation .
Comparison with Similar Compounds
Diethyl 5-oxopentylphosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: This compound is structurally similar but lacks the oxopentyl group, making it less versatile in certain chemical reactions.
Diethyl benzylphosphonate: This compound contains a benzyl group instead of an oxopentyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its oxopentyl group, which provides additional functionalization options and enhances its utility in various chemical and biological applications.
Properties
CAS No. |
166528-15-0 |
---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.218521 |
Synonyms |
diethyl 5-oxopentylphosphonate |
Origin of Product |
United States |
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